molecular formula C22H23N3S B3607808 2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-3-AMINE

2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-3-AMINE

Cat. No.: B3607808
M. Wt: 361.5 g/mol
InChI Key: GNYYUUYGNSUKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound . The molecule also contains a tetrahydrothieno group, which is a sulfur-containing heterocycle .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ritter reactions of 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides were used to synthesize 2-(3,3-dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated using various spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . These techniques can identify the main spectral features of the molecule, such as the CN group, a cyano group α-hydrogen, and (hetero)aromatic protons .


Chemical Reactions Analysis

The compound is known to exist as the azomethine (imine) and not the enamine form . The azomethine N atom in this instance is more basic than the enamine N atom. Therefore, the hydrochlorides are more resistant to hydrolysis in aqueous solution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is 306.43 .

Future Directions

Future research could focus on further elucidating the biological activity of this compound and similar compounds. This could include studies on their antiarrhythmic, hemostatic, anthelmintic, and larvicidal activity .

Properties

IUPAC Name

2-(3,3-dimethyl-4H-isoquinolin-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3S/c1-22(2)12-14-8-3-5-9-15(14)19(25-22)20-18(23)16-11-13-7-4-6-10-17(13)24-21(16)26-20/h3,5,8-9,11H,4,6-7,10,12,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYYUUYGNSUKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C3=C(C4=C(S3)N=C5CCCCC5=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-3-AMINE
Reactant of Route 2
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-3-AMINE
Reactant of Route 3
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-3-AMINE
Reactant of Route 4
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-3-AMINE
Reactant of Route 5
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-3-AMINE
Reactant of Route 6
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-5,6,7,8-TETRAHYDROTHIENO[2,3-B]QUINOLIN-3-AMINE

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